molecular formula C12H13F2NO B1380532 4-Butoxy-2,6-difluorophenylacetonitrile CAS No. 1373921-02-8

4-Butoxy-2,6-difluorophenylacetonitrile

Cat. No. B1380532
CAS RN: 1373921-02-8
M. Wt: 225.23 g/mol
InChI Key: HHTXIUHAJIHUKO-UHFFFAOYSA-N
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Description

“4-Butoxy-2,6-difluorophenylacetonitrile” is a chemical compound with the molecular formula C12H13F2NO . It’s used for research purposes.


Molecular Structure Analysis

The molecular weight of “4-Butoxy-2,6-difluorophenylacetonitrile” is 225.23 g/mol . The InChI code is 1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3 . The Canonical SMILES is CCCCOC1=CC(=C(C(=C1)F)CC#N)F .


Physical And Chemical Properties Analysis

The physical form of “4-Butoxy-2,6-difluorophenylacetonitrile” is liquid . It has a molecular weight of 225.23 g/mol . It has a XLogP3-AA of 3 , and a topological polar surface area of 33 Ų . It has a rotatable bond count of 5 .

Scientific Research Applications

Pharmacology

4-Butoxy-2,6-difluorophenylacetonitrile: is utilized in pharmacological research for the synthesis of novel compounds with potential therapeutic effects. Its unique structure allows for the creation of derivatives that can be tested for a variety of biological activities, such as enzyme inhibition or receptor binding .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s particularly useful in the synthesis of complex molecules due to the presence of reactive nitrile and difluorophenyl groups, which can undergo various transformations to yield a wide range of organic products .

Material Science

The applications in material science are centered around the development of new materials with enhanced properties4-Butoxy-2,6-difluorophenylacetonitrile can be a precursor for the synthesis of polymers or coatings with specific characteristics like increased resistance to heat or chemical degradation .

Environmental Science

This compound’s role in environmental science could involve the study of its behavior in ecosystems, its biodegradability, and its potential as a tracer for monitoring environmental pollution. Research may also focus on its effects on various organisms and its fate in different environmental compartments .

Biochemistry Research

In biochemistry, 4-Butoxy-2,6-difluorophenylacetonitrile may be used to study biochemical pathways and processes. It could act as an inhibitor or activator in enzymatic reactions, helping to elucidate the function of enzymes and the role of certain biochemicals in living organisms .

properties

IUPAC Name

2-(4-butoxy-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTXIUHAJIHUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262943
Record name Benzeneacetonitrile, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-2,6-difluorophenylacetonitrile

CAS RN

1373921-02-8
Record name Benzeneacetonitrile, 4-butoxy-2,6-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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